molecular formula C19H22FN3O3S B10884221 N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10884221
M. Wt: 391.5 g/mol
InChI Key: VSDSCLXWCLUIMH-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a fluorobenzyl group, a piperazine ring, and a sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by acetylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~1~-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The fluorobenzyl group and piperazine ring are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A simpler compound with a similar fluorobenzyl group but lacking the piperazine and sulfonyl phenyl groups.

    4-Fluorobenzyl bromide: Another related compound that contains a bromine atom instead of the piperazine and sulfonyl phenyl groups.

Uniqueness

N~1~-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring and sulfonyl phenyl group distinguishes it from simpler fluorobenzyl compounds, providing enhanced reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H22FN3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H22FN3O3S/c1-15(24)21-18-6-8-19(9-7-18)27(25,26)23-12-10-22(11-13-23)14-16-2-4-17(20)5-3-16/h2-9H,10-14H2,1H3,(H,21,24)

InChI Key

VSDSCLXWCLUIMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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